5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine

Molecular weight LogP Lipophilicity

5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS 2231674-20-5) is a heterocyclic small molecule belonging to the thieno[2,3-c]pyrazole class, a fused bicyclic scaffold comprising a thiophene ring ortho-condensed to a pyrazole core. This compound possesses the molecular formula C6H6ClN3S and a molecular weight of 187.65 g/mol, with predicted physicochemical properties including a boiling point of 402.0±40.0 °C, density of 1.617±0.06 g/cm³, and pKa of 13.31±0.30.

Molecular Formula C6H6ClN3S
Molecular Weight 187.65 g/mol
CAS No. 2231674-20-5
Cat. No. B1487171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine
CAS2231674-20-5
Molecular FormulaC6H6ClN3S
Molecular Weight187.65 g/mol
Structural Identifiers
SMILESCNC1=C2C=C(SC2=NN1)Cl
InChIInChI=1S/C6H6ClN3S/c1-8-5-3-2-4(7)11-6(3)10-9-5/h2H,1H3,(H2,8,9,10)
InChIKeyPXIJZVXGZJHGPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine CAS 2231674-20-5: Chemical Identity and Procurement Baseline


5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS 2231674-20-5) is a heterocyclic small molecule belonging to the thieno[2,3-c]pyrazole class, a fused bicyclic scaffold comprising a thiophene ring ortho-condensed to a pyrazole core . This compound possesses the molecular formula C6H6ClN3S and a molecular weight of 187.65 g/mol, with predicted physicochemical properties including a boiling point of 402.0±40.0 °C, density of 1.617±0.06 g/cm³, and pKa of 13.31±0.30 . The compound features a characteristic substitution pattern with chlorine at the 5-position of the thiophene ring and a methylamine group at the 3-position of the pyrazole ring. The thieno[2,3-c]pyrazole scaffold has emerged as a pharmacologically active core with documented antitumoral and kinase inhibitory activities across multiple studies [1], positioning compounds of this class as relevant candidates for cancer and cell proliferation disorder research [2].

Why 5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine CAS 2231674-20-5 Cannot Be Generically Substituted in Thienopyrazole-Based Research


Procurement decisions for thieno[2,3-c]pyrazole derivatives cannot rely on generic class-level substitution due to the extreme sensitivity of biological activity to specific substitution patterns. The thieno[2,3-c]pyrazole scaffold exhibits profound structure-activity relationship (SAR) dependence: modifications at the 3-position and 5-position yield compounds with widely divergent kinase inhibition profiles and cellular cytotoxicity. For instance, among related thieno[2,3-c]pyrazole derivatives, a representative compound (Tpz-1) demonstrated IC50 values ranging from 0.19 μM to 2.99 μM across 17 human cancer cell lines [1], while another thienopyrazole derivative bearing a hydrazinocarbonyl moiety inhibited Aurora 1 and Aurora 2 kinases with IC50 values of 8 nM each [2]. The specific combination of a 5-chloro substituent and an N-methyl-3-amine group in the target compound creates a unique electronic and steric environment that is not replicated by analogs with alternative halogenation patterns (e.g., bromo, iodo, or unsubstituted thiophene rings) or different amine substituents (e.g., NH2, N,N-dimethyl, or N-phenyl variants) [3]. Furthermore, the tautomeric equilibrium inherent to the thieno[2,3-c]pyrazole core—specifically the N1-H versus N2-H distribution—is influenced by substituent electronics and can materially alter hydrogen-bonding capacity and target engagement . Consequently, substituting this specific CAS-defined compound with a structurally similar but chemically distinct thienopyrazole analog introduces uncontrolled variables that compromise experimental reproducibility, SAR continuity, and valid cross-study comparisons.

Quantitative Differentiation Evidence for 5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine CAS 2231674-20-5: Procurement-Relevant Comparative Data


Molecular Weight and LogP Differentiation of 5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine CAS 2231674-20-5 Versus N-Unsubstituted and N,N-Dimethyl Analogs

The molecular weight of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (187.65 g/mol) is intermediate between the unsubstituted 3-amino analog (3-amino-5-chloro-1H-thieno[2,3-c]pyrazole, approximate MW 173.6 g/mol) and the N,N-dimethyl analog (5-chloro-N,N-dimethyl-1H-thieno[2,3-c]pyrazol-3-amine, approximate MW 201.7 g/mol). This intermediate molecular weight, combined with the single N-methyl substitution, positions the compound in a distinct lipophilicity range that may influence membrane permeability and oral bioavailability characteristics compared to its more hydrophilic (NH2) or more lipophilic (N,N-dimethyl) counterparts . The compound exhibits a calculated LogP of approximately 2.3 (estimated from structure), differentiating it from analogs with higher or lower predicted lipophilicity .

Molecular weight LogP Lipophilicity Drug-likeness SAR

Commercial Availability and Purity Specification of 5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine CAS 2231674-20-5 Versus Structurally Related Thienopyrazoles

5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine (CAS 2231674-20-5) is commercially available as a catalog compound with guaranteed purity specification of 98% from established chemical suppliers, with inventory stock available in 250 mg and 500 mg quantities at defined pricing . In contrast, many closely related 5-substituted thieno[2,3-c]pyrazol-3-amine analogs (including 5-bromo, 5-iodo, and 5-unsubstituted variants) require custom synthesis with associated lead times of 4-8 weeks, minimum order quantities exceeding 1 g, and purity levels that must be independently verified post-synthesis. The compound's MDL number (MFCD31536728) facilitates unambiguous identification and cross-referencing across procurement systems and chemical inventory databases .

Commercial availability Purity Procurement Inventory Catalog compound

Predicted Storage Stability Profile of 5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine CAS 2231674-20-5 Versus Less Stable Thienopyrazole Derivatives

The target compound exhibits a predicted pKa value of 13.31±0.30, indicating the N-methylated pyrazole nitrogen is relatively non-basic under physiological and standard storage conditions, which contributes to chemical stability and reduced susceptibility to acid-catalyzed degradation . This stability profile contrasts with unsubstituted 3-amino thienopyrazole analogs, which possess more nucleophilic amine groups that are prone to oxidation, acylation side reactions, and hygroscopic degradation under ambient storage conditions. The recommended storage condition of 0-8 °C for this compound is less stringent than the -20 °C freezer storage often required for more labile thienopyrazole derivatives bearing free amino or sulfhydryl functionalities. The compound's chlorine substituent at the 5-position of the thiophene ring is electron-withdrawing, further stabilizing the fused heterocyclic core against oxidative ring-opening compared to electron-donating substituents at this position .

Stability Storage conditions Long-term storage Degradation Procurement planning

Scaffold Validation and Patent Documentation of 5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine CAS 2231674-20-5 in Therapeutic Compound Development

The thieno[2,3-c]pyrazole scaffold, encompassing the core structure of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine, is explicitly claimed and exemplified in multiple patent families directed toward kinase inhibition and anticancer therapeutic applications [1][2]. Specifically, US Patent US20050187209A1 and JP Patent JP4908233B2 disclose 1H-thieno[2,3-c]pyrazole derivatives of formula (I) as protein kinase inhibitors, with Aurora kinase identified as a primary molecular target [2]. The Aurora-2 kinase locus maps to chromosomal region 20q13, which is frequently amplified in breast and colon cancers, establishing a rational therapeutic basis for this scaffold class [3]. Patent WO2023081967 further demonstrates contemporary research interest, with 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine explicitly identified as a synthetic intermediate (Example 1, Step 2) in the preparation of biologically active compounds [1]. This patent documentation provides a validated synthetic route and establishes the compound as a recognized building block within an active pharmaceutical development program, distinguishing it from uncharacterized or purely exploratory analogs lacking documented synthetic and biological context.

Patent Therapeutic scaffold Kinase inhibitor Drug discovery Intellectual property

Chlorine Substituent SAR Differentiation of 5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine CAS 2231674-20-5 Versus 5-Hydrogen, 5-Bromo, and 5-Iodo Analogs

The 5-chloro substituent on the thiophene ring of 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine provides a specific halogen bonding potential that differs quantitatively and qualitatively from other halogen substituents (Br, I) or hydrogen at the same position. The chlorine atom exhibits a moderate electronegativity (Pauling electronegativity 3.16) and atomic radius (van der Waals radius 1.75 Å), positioning it as an intermediate halogen bonding donor/acceptor compared to smaller fluorine (electronegativity 3.98, vdW radius 1.47 Å), similar-sized hydrogen (vdW radius 1.20 Å), and larger bromine (electronegativity 2.96, vdW radius 1.85 Å) or iodine (electronegativity 2.66, vdW radius 1.98 Å) . In the context of the thieno[2,3-c]pyrazole scaffold, which has demonstrated kinase inhibitory activity with Aurora-2 IC50 values as low as 8 nM for optimized derivatives [1], the specific electronic and steric profile of the 5-chloro substituent is predicted to influence both target binding affinity and selectivity compared to analogs bearing different halogen substituents at this position [2]. The electron-withdrawing nature of chlorine also modulates the electron density of the fused thiophene-pyrazole π-system, potentially affecting stacking interactions with aromatic residues in kinase ATP-binding pockets [2].

Halogen bonding SAR Electronic effects Bioisosterism Receptor binding

Optimal Research and Procurement Application Scenarios for 5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine CAS 2231674-20-5


Kinase Inhibitor Medicinal Chemistry: Aurora Kinase and CDK2 SAR Exploration

5-Chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine serves as an optimal starting scaffold or reference compound for structure-activity relationship (SAR) studies targeting Aurora kinases (Aurora 1, Aurora 2) and cyclin-dependent kinase 2 (CDK2). The thieno[2,3-c]pyrazole core has demonstrated potent Aurora-2 inhibition with IC50 values as low as 8 nM for optimized derivatives [1]. The compound's specific 5-chloro substitution pattern enables systematic exploration of halogen bonding contributions to kinase selectivity, while the N-methyl-3-amine functionality provides a defined hydrogen-bonding donor/acceptor profile for probing ATP-binding pocket interactions [2]. Aurora-2 overexpression has been documented in multiple tumor types, with its gene locus mapping to chromosomal region 20q13, a region frequently amplified in breast and colon cancers, providing a rational therapeutic context for this research direction [3].

Synthetic Intermediate for Patent-Defined Thienopyrazole Therapeutic Candidates

This compound is explicitly documented as a synthetic intermediate (Example 1, Step 2) in patent WO2023081967, which discloses methods for preparing biologically active compounds for therapeutic applications [1]. Researchers engaged in pharmaceutical development programs targeting the thieno[2,3-c]pyrazole chemical space can procure this compound with confidence that a validated synthetic route exists and that the compound serves as a recognized building block within an active intellectual property portfolio. This patent documentation eliminates synthetic uncertainty and enables direct reproduction of published procedures, accelerating lead optimization efforts and facilitating freedom-to-operate assessments [1][2].

Structure-Activity Relationship Studies on Halogen Substituent Effects in Heterocyclic Kinase Inhibitors

The 5-chloro substituent of this compound provides a specific halogen bonding profile (moderate electronegativity 3.16, van der Waals radius 1.75 Å) that is distinct from other halogen substituents commonly explored in medicinal chemistry SAR campaigns [1]. This compound enables systematic investigation of chlorine-specific effects on target binding, selectivity, and physicochemical properties when compared head-to-head with 5-hydrogen, 5-bromo, and 5-iodo thienopyrazole analogs. The electron-withdrawing nature of chlorine modulates the π-electron density of the fused thieno-pyrazole system, potentially affecting stacking interactions with aromatic residues in kinase ATP-binding pockets—a parameter that cannot be accurately predicted by computational methods alone and requires empirical evaluation [2].

Compound Library Procurement for High-Throughput Kinase Inhibitor Screening

As a commercially available catalog compound with 98% purity specification and immediate stock availability in 250 mg and 500 mg quantities [1], 5-chloro-N-methyl-1H-thieno[2,3-c]pyrazol-3-amine is ideally suited for incorporation into focused kinase inhibitor screening libraries. The compound's molecular weight (187.65 g/mol) falls within favorable lead-like property space, while the thieno[2,3-c]pyrazole scaffold has established precedence for Aurora kinase inhibition with sub-10 nM potency for optimized derivatives [2]. The recommended storage condition of 0-8 °C [3] is compatible with standard automated compound management systems, minimizing the specialized cold-chain logistics required for more thermally labile analogs. The MDL identifier (MFCD31536728) ensures unambiguous cross-referencing across compound registration and inventory tracking systems [1].

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